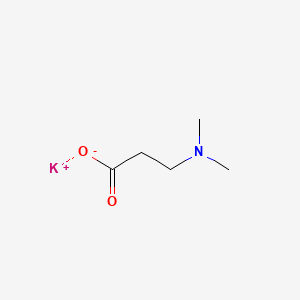

Potassium N,N-dimethyl-beta-alaninate

Description

Overview of Beta-Amino Acid Research Landscape

Beta-amino acids are structural isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon of the carboxylic acid backbone. nih.govwikipedia.org This seemingly subtle difference in structure imparts significant changes in their chemical and biological properties. Research into beta-amino acids has revealed their capacity to form stable secondary structures in peptides, often resistant to enzymatic degradation, a highly desirable trait in the development of therapeutic peptides. nih.govsemanticscholar.org

The introduction of beta-amino acids into peptide chains can induce novel folding patterns, such as helices and sheets, that are not observed with their alpha-amino acid counterparts. nih.gov This has led to the design of "foldamers," which are oligomers that adopt well-defined, predictable three-dimensional structures. These structures can mimic the functionality of natural peptides and proteins, opening up possibilities for creating synthetic receptors and enzyme inhibitors. nih.gov The diverse applications of beta-amino acids span from antimicrobial agents to components in the synthesis of complex natural products. researchgate.net

Significance of N,N-dimethyl-beta-alanine Derivatives in Chemical Science

The N,N-dimethylation of the amino group in beta-alanine (B559535) introduces a tertiary amine functionality, which significantly alters the molecule's properties. N,N-dimethyl-beta-alanine, the parent acid of the potassium salt , is a derivative of beta-alanine. nih.gov The presence of the two methyl groups on the nitrogen atom prevents the formation of hydrogen bonds at the amino group, which can influence the molecule's aggregation behavior and its interactions with other molecules.

In the broader context of amino acid chemistry, N-methylation is a common strategy to modify the properties of peptides. For instance, N-methylated amino acids can restrict the conformational flexibility of the peptide backbone, which can be advantageous in designing peptides with specific shapes to target biological receptors. Furthermore, the tertiary amine in N,N-dimethyl-beta-alanine makes it a stronger base compared to its primary and secondary amine counterparts. This property can be relevant in its use as a catalyst or as a building block in organic synthesis. The synthesis of N,N-dimethylated amino acids can be achieved through various methods, including the methylation of the corresponding N-Boc protected amino acid. mdpi.com

Role of Potassium Counter-Ions in Amino Acid Chemistry

The presence of a potassium counter-ion in Potassium N,N-dimethyl-beta-alaninate signifies that the compound is a salt. In this form, the carboxylic acid group of N,N-dimethyl-beta-alanine is deprotonated, carrying a negative charge, which is balanced by the positively charged potassium ion. The choice of the counter-ion can influence the physical properties of the amino acid salt, such as its solubility in different solvents and its crystalline structure.

Potassium ions are ubiquitous in biological systems and play a crucial role in numerous physiological processes, including nerve impulse transmission and maintaining osmotic balance. nih.govcbseacademic.nic.in In the context of amino acid and protein chemistry, potassium ions can interact with the negatively charged carboxylate groups and other polar functionalities, contributing to the stabilization of specific conformations. nih.gov The interaction of potassium ions with the peptide backbone and amino acid side chains can be a critical factor in the structure and function of proteins and enzymes. nih.gov Therefore, the potassium salt of N,N-dimethyl-beta-alanine would be expected to be a water-soluble, crystalline solid, with the potassium ion potentially influencing its interactions in a biological or chemical environment.

Current Research Gaps and Future Directions in Compound Systems

While the individual components of this compound—beta-amino acids, N,N-dimethylated amines, and potassium salts—have been studied in various contexts, there is a noticeable gap in the literature specifically addressing this particular compound. The unique combination of a tertiary beta-amino acid and a potassium counter-ion presents several interesting avenues for future research.

One area of potential investigation is the use of this compound as a building block in the synthesis of novel peptidomimetics. The N,N-dimethylated beta-amino acid could be incorporated into peptide chains to study its effect on structure, stability, and biological activity. Another potential application lies in the field of "green chemistry," where its properties as a basic salt could be explored for use as a catalyst in aqueous reaction media.

Furthermore, detailed structural studies, such as X-ray crystallography, could provide valuable insights into the solid-state structure of this compound, revealing how the potassium ion interacts with the N,N-dimethyl-beta-alaninate anion. Such studies would contribute to a better understanding of ion-pairing effects in amino acid salts. The exploration of its potential biological activities, based on the known roles of beta-amino acids and the influence of N-methylation, also represents a promising direction for future research.

Structure

3D Structure of Parent

Properties

CAS No. |

55489-79-7 |

|---|---|

Molecular Formula |

C5H10KNO2 |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

potassium;3-(dimethylamino)propanoate |

InChI |

InChI=1S/C5H11NO2.K/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |

InChI Key |

GXMWYUIHPJXRLR-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)CCC(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Potassium N,n Dimethyl Beta Alaninate

Strategies for Potassium Salt Formation

The synthesis of Potassium N,N-dimethyl-beta-alaninate involves the straightforward neutralization of the parent amino acid, N,N-dimethyl-beta-alanine, with a suitable potassium base. This acid-base reaction is a fundamental and efficient method for generating the desired salt.

Reactions Involving N,N-dimethyl-beta-alanine and Potassium Bases (e.g., KOH, K2CO3)

The most common and direct method for preparing this compound is through the reaction of N,N-dimethyl-beta-alanine with a strong potassium base such as potassium hydroxide (B78521) (KOH) or a weaker base like potassium carbonate (K2CO3).

When N,N-dimethyl-beta-alanine is treated with an equimolar amount of potassium hydroxide in an aqueous solution, a neutralization reaction occurs, yielding the potassium salt and water. cetjournal.it This method is favored for its simplicity and high yield. The reaction can be represented as:

HOOC-CH₂-CH₂-N(CH₃)₂ + KOH → K⁺⁻OOC-CH₂-CH₂-N(CH₃)₂ + H₂O

Alternatively, potassium carbonate can be employed. The reaction with K2CO3 proceeds with the evolution of carbonic acid, which subsequently decomposes to carbon dioxide and water. While effective, this may require heating to drive the reaction to completion. The use of potassium carbonate is also noted in various synthetic transformations involving related compounds. researchgate.net

A study on the synthesis of aqueous solutions of potassium β-alaninate for CO2 capture utilized the neutralization of β-alanine with an equimolar amount of KOH dissolved in deionized water. cetjournal.it This same principle is directly applicable to the N,N-dimethylated analogue.

Synthesis of N,N-dimethyl-beta-alanine Precursors

The availability of the precursor, N,N-dimethyl-beta-alanine, is essential for the synthesis of its potassium salt. Several synthetic routes can be employed to produce this tertiary amino acid.

Michael Addition of Amines to α,β-Unsaturated Carboxylic Acids

A prevalent and efficient method for the synthesis of N-substituted-β-alanines is the Michael addition of an amine to an α,β-unsaturated carboxylic acid. nih.gov In the case of N,N-dimethyl-beta-alanine, this involves the reaction of dimethylamine (B145610) with acrylic acid.

CH₂=CH-COOH + HN(CH₃)₂ → (CH₃)₂N-CH₂-CH₂-COOH

This reaction is often catalyzed by the acid itself, making it a convenient one-pot synthesis. nih.gov The nucleophilic dimethylamine attacks the β-carbon of the acrylic acid, which is activated by the electron-withdrawing carboxylic acid group. This 1,4-conjugate addition is a powerful tool for forming carbon-nitrogen bonds. The synthesis of various N-aryl-β-alanines has been successfully achieved using this methodology by reacting aromatic amines with α,β-unsaturated acids. nih.gov

Derivatization Strategies for N-aryl-β-alanines

While the focus is on N,N-dimethyl-beta-alanine, it is informative to consider the broader context of derivatization strategies for related N-aryl-β-alanines, as these methods can sometimes be adapted. N-Aryl-β-alanines serve as versatile starting materials for the synthesis of various heterocyclic systems. nih.gov For instance, they can be cyclized to form 1-aryl-5,6-dihydrouracils and their 2-thio analogs by reacting with urea (B33335) or alkali metal thiocyanates in an acidic medium. researchgate.net

Furthermore, N-aryl-β-alanines can be further functionalized. For example, N-(4-iodophenyl)-β-alanine derivatives have been synthesized and subsequently used to create more complex molecules with potential biological activity. researchgate.net These derivatization strategies highlight the chemical versatility of the β-alanine scaffold.

Chemical Transformations and Derivative Synthesis

This compound, and its parent acid, can undergo various chemical transformations to yield a range of derivatives. The tertiary amine and the carboxylate/carboxylic acid functional groups are the primary sites for these reactions.

For example, the carboxylic acid of N,N-dimethyl-beta-alanine can be converted to an ester or an amide through standard coupling reactions. The tertiary amine can potentially be oxidized or undergo other transformations, although this is less common for this specific compound.

A study on the selective N-alkylation of β-alanine demonstrates how the amino group can be modified. nih.gov While this study focuses on primary and secondary amines, it provides insight into the reactivity of the nitrogen in β-amino acids. In the context of N,N-dimethyl-beta-alanine, the nitrogen is already fully alkylated, making it a stable tertiary amine.

The following table summarizes some of the key reactions and transformations discussed:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| N,N-dimethyl-beta-alanine | KOH | This compound | Acid-Base Neutralization | cetjournal.it |

| Acrylic Acid | Dimethylamine | N,N-dimethyl-beta-alanine | Michael Addition | nih.gov |

| N-Aryl-β-alanines | Urea/Potassium Thiocyanate | 1-Aryl-5,6-dihydrouracils | Cyclization | researchgate.net |

| β-Alanine | Alkyl Halide, KOH | N-alkyl-β-alanine | N-Alkylation | nih.gov |

Esterification Reactions with Alcohols

The carboxylate group of this compound can be converted to an ester through reaction with various alcohols. This transformation typically requires acidic conditions to first protonate the carboxylate to the corresponding carboxylic acid, which can then undergo Fischer esterification. Alternatively, the carboxylic acid can be activated by other reagents. For instance, the related N-(4-bromophenyl)-N-carboxyethyl-β-alanine can be converted to its dimethyl ester. researchgate.net

Table 1: Example of Esterification of a β-Alanine Derivative

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-N-carboxyethyl-β-alanine | Methanol (B129727), Sulfuric acid | N-(4-bromophenyl)-N-(methoxycarbonylethyl)-β-alanine methyl ester | researchgate.net |

Amidation Reactions with Carboxylic Acids

While the tertiary amine of N,N-dimethyl-beta-alaninate cannot form a standard amide bond via acylation, its structural analogues with primary or secondary amines are readily converted to amides. More relevant to the specified compound, the carboxylate function can be transformed into an amide. This is typically achieved by first converting the carboxylate to a more reactive species, such as an acid chloride or an activated ester, which then reacts with a primary or secondary amine. This process is fundamental in peptide synthesis and the creation of various amide-containing structures. rsc.org For example, N,N-dimethyl-β-alanine has been successfully conjugated with 1,4-diaminobutane (B46682) to form both monomeric and dimeric amide structures. rsc.org

Table 2: Amidation of N,N-dimethyl-β-alanine

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N,N-dimethyl-β-alanine | 1,4-diaminobutane, coupling agents | N-(4-aminobutyl)-3-(dimethylamino)propanamide (ADP) | rsc.org |

| N,N-dimethyl-β-alanine | 1,4-diaminobutane, coupling agents | N,N′-(butane-1,4-diyl)bis(3-(dimethylamino)propanamide) (BDP) | rsc.org |

Decarboxylation Pathways

The removal of the carboxyl group (decarboxylation) from β-amino acids is a known chemical transformation. While specific studies on the decarboxylation of this compound are not prevalent, the general pathway is established. For instance, L-aspartic acid can be decarboxylated at the alpha position by the enzyme L-aspartate-α-decarboxylase to yield β-alanine. mdpi.comresearchgate.net This enzymatic approach highlights a biological pathway for decarboxylation, which often inspires chemical methods. mdpi.com Chemical decarboxylation of β-amino acids can be challenging but is a key step in certain synthetic routes.

Cyclization Reactions to Heterocyclic Systems

Derivatives of β-alanine are valuable precursors for synthesizing various heterocyclic compounds. The bifunctional nature of these molecules allows for intramolecular or intermolecular reactions to form rings.

Pyrimidinediones and Pyrimidinethiones : N-substituted β-alanine derivatives can react with isocyanates or isothiocyanates to form intermediates that cyclize into pyrimidinediones or pyrimidinethiones. For example, the reaction of a β-alanine ester with an isocyanate can lead to a ureido-ester, which upon base-catalyzed cyclization yields a dihydropyrimidine-2,4-dione.

Tetrahydropyridones : Intramolecular cyclization of suitably substituted N-acyl-β-alanine derivatives can lead to the formation of tetrahydropyridone rings.

Pyrrole (B145914) and Pyrazole (B372694) Derivatives : The dihydrazide of N-(4-bromophenyl)-N-carboxyethyl-β-alanine has been shown to cyclize with 2,5-hexanedione (B30556) to form a pyrrole derivative and with acetylacetone (B45752) to yield a pyrazole derivative. researchgate.net

Table 3: Cyclization Reactions of a β-Alanine Derivative

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dihydrazide of N-(4-bromophenyl)-N-carboxyethyl-β-alanine | 2,5-Hexanedione, Ethanol, Reflux | Pyrrole derivative | 75% | researchgate.net |

Carbohydrazide (B1668358) Derivative Synthesis

The synthesis of carbohydrazides from β-alanine derivatives typically involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH2). This transformation is a common strategy for creating precursors for more complex heterocyclic systems, as the resulting carbohydrazide is highly reactive. ajgreenchem.comajgreenchem.com For example, the ester of a β-alanine derivative can be refluxed with hydrazine hydrate to produce the corresponding carbohydrazide, which can then be used to synthesize various heterocyclic compounds like pyrazoles or oxadiazoles. researchgate.netmdpi.com

Table 4: Synthesis of a Carbohydrazide from a β-Alanine Derivative

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl ester of N-(4-bromophenyl)-N-carboxyethyl-β-alanine | Hydrazine hydrate, 2-Propanol, Reflux (1h) | Dihydrazide of N-(4-bromophenyl)-N-carboxyethyl-β-alanine | researchgate.net |

Sulfonamide Derivative Synthesis

The synthesis of sulfonamides from β-amino acids involves the reaction of the amino group with a sulfonyl chloride, typically in the presence of a base. researchgate.net Although this compound has a tertiary amine which cannot form a sulfonamide, its precursor, β-alanine, readily undergoes this reaction. For instance, (±)-β-phenylalanine can be reacted with p-toluenesulfonyl chloride to yield 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid. mdpi.com This reaction is a cornerstone in medicinal chemistry for producing sulfa drugs and other biologically active molecules. researchgate.netnih.gov

Table 5: Example of Sulfonamide Synthesis from a β-Amino Acid

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| (±)-β-Phenylalanine | p-Toluenesulfonyl chloride, Base | 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid | mdpi.com |

Formation of Coordination Polymers from Beta-Amino Acid Derivatives

β-Amino acids and their derivatives can act as ligands, using their carboxylate and amino groups to coordinate with metal ions to form coordination polymers. acs.org These materials have ordered, repeating structures and are of interest for applications in catalysis, gas storage, and sensing. The specific structure of the resulting polymer depends on the metal ion, the structure of the β-amino acid ligand, and the reaction conditions. While simple N,N-dimethyl-β-alaninate polymers are not extensively documented, the principle is well-established for this class of compounds. digitellinc.com The self-organization of amino acids with metal ions can lead to complex, three-dimensional structures. acs.org

Mechanistic Studies and Reaction Kinetics of Potassium N,n Dimethyl Beta Alaninate Systems

Investigation of Reaction Pathways

The reactivity of amino acid derivatives is complex and influenced by several environmental and structural factors. Understanding these reaction pathways is crucial for their application in various chemical syntheses.

Influence of pH and Temperature on Reactivity

The pH and temperature of a reaction medium are critical parameters that can dictate the course and rate of chemical transformations involving amino acid salts.

The protonation state of amino acids, which is directly dependent on pH, significantly affects their reactivity. For instance, studies on the Maillard reaction between L-ascorbic acid and the related amino acid L-alanine have shown a remarkable influence of pH on the product distribution. researchgate.net At an acidic pH of 4.5, the primary volatile products are furfural (B47365) and its derivatives. researchgate.net In contrast, at pH values ranging from 6.8 to 9.5, the reaction favors the formation of pyrazine (B50134) derivatives. researchgate.net The yield of specific pyrazines, such as 2,5-dimethyl-pyrazine and 2-ethyl-5-methyl-pyrazine, is maximized at a pH of 8.0. researchgate.net This demonstrates that the nucleophilicity of the amino group and the stability of intermediates are highly sensitive to the hydrogen ion concentration.

Temperature also plays a pivotal role. Studies on the microscopic protonation constants of β-alanine in water and acetonitrile-water mixtures have shown that these constants generally decrease as the temperature rises from 5°C to 35°C. univ-ovidius.ro Furthermore, the thermal decomposition of related potassium salts, such as potassium nitrate (B79036), has been the subject of kinetic analysis, indicating that elevated temperatures are required to initiate degradation. acs.org In the context of supramolecular assemblies formed by amphiphilic derivatives of N,N-dimethyl-β-alanine, thermal analysis has shown that these structures begin to unfold in the temperature range of 70–80 °C.

Table 1: Effect of pH on the Steady-State Kinetic Parameters of Alanine (B10760859) Racemase from M. tuberculosis

| pH | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| 7.0 | 0.25 ± 0.01 | 1.90 ± 0.20 | 130 |

| 8.0 | 0.60 ± 0.02 | 0.80 ± 0.08 | 750 |

| 9.0 | 1.20 ± 0.04 | 0.70 ± 0.05 | 1710 |

| 10.0 | 1.63 ± 0.03 | 1.10 ± 0.10 | 1480 |

| 10.5 | 1.40 ± 0.05 | 1.50 ± 0.15 | 930 |

| Data sourced from a study on alanine racemase from Mycobacterium tuberculosis. jyi.org |

Catalytic Effects on Chemical Transformations

While Potassium N,N-dimethyl-beta-alaninate itself is not typically recognized as a catalyst, its parent compound, N,N-dimethyl-β-alanine, has been identified as a highly effective ligand in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Specifically, it has demonstrated superior performance compared to the previously reported N,N-dimethylglycine in the Heck reaction. acs.org

The Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is a cornerstone of modern organic synthesis. The efficiency of the palladium catalyst is greatly enhanced by the presence of a suitable ligand. N,N-dimethyl-β-alanine acts as an N,O-bidentate ligand, forming a stable six-membered ring complex with the palladium center. acs.org Kinetic and theoretical studies suggest that this ligand accelerates the oxidative addition of the aryl halide to the palladium(0) species, which is often the rate-determining step of the catalytic cycle. acs.org This catalytic system, composed of palladium acetate (B1210297) and N,N-dimethyl-β-alanine, has been shown to achieve high turnover numbers (up to 10³) for the reaction of various aryl bromides and iodides. acs.orgnih.gov

Role as a Precursor in Biochemical Pathways

The core structure of this compound is related to amino acids, which are fundamental building blocks in numerous metabolic and biosynthetic pathways. Decarboxylation of amino acids is a particularly important transformation that leads to the formation of biogenic amines, many of which have significant physiological roles. nih.govwikipedia.org

For example, the decarboxylation of phenylalanine produces phenethylamine, a trace amine that acts as a central nervous system stimulant. wikipedia.org Similarly, tryptophan is decarboxylated to form tryptamine, a precursor to the neurotransmitter serotonin (B10506) and other psychoactive compounds. wikipedia.org These reactions are catalyzed by decarboxylase enzymes, which often require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov The initial step in the biosynthesis of many complex alkaloids also involves the decarboxylation of an amino acid to an amine, which then undergoes further condensation and cyclization reactions. nih.gov While a direct role for this compound as a precursor in a specific major biochemical pathway is not established, its structural relationship to β-alanine suggests its potential involvement in analogous transformations.

Kinetics of Specific Reactions

The quantitative study of reaction rates, or kinetics, provides deep mechanistic insights and allows for the optimization of reaction conditions.

Rate Determinations for Esterification and Amidation

The carboxylate group of this compound can, in principle, undergo esterification and amidation reactions. While specific kinetic data for this compound is scarce, studies on related systems provide a framework for understanding these processes. The synthesis of β-amino acid esters from β-hydroxyl acid esters can be achieved through cooperative catalytic systems, highlighting a synthetic route to derivatives of the core structure. springernature.com

Amidation reactions, such as those to produce fatty acid diethanolamides, are typically reversible processes. quora.comstackexchange.com The forward progress of the reaction can be limited by equilibrium, and thus, the removal of a volatile byproduct like methanol (B129727) is a common strategy to shift the equilibrium towards the product side. quora.comstackexchange.com The kinetics of such reactions are often modeled considering both the forward and reverse rate constants.

Decarboxylation Reaction Kinetics

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction for carboxylic acids. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated in compounds that can stabilize the resulting carbanion intermediate, such as β-keto acids. wikipedia.orgyoutube.com The mechanism for the thermal decarboxylation of a β-keto acid often involves a cyclic transition state, leading to an enol intermediate that then tautomerizes to the more stable keto form. youtube.com

In biological systems, amino acid decarboxylation is an enzyme-catalyzed process. nih.govquora.com For non-enzymatic decarboxylation, heating amino acids above 200 °C is often required. stackexchange.com The thermal decomposition of related compounds, such as various alkylammonium salts, has been studied using thermogravimetric analysis, revealing that the decomposition kinetics can be described by different solid-state reaction models (e.g., Avrami-Erofeev models). The activation energies for these decomposition processes vary depending on the molecular structure.

Ion-Solvent and Ion-Ion Interactions

The behavior of this compound in solution is governed by a complex interplay of interactions between the potassium cations (K⁺), the N,N-dimethyl-beta-alaninate anions, and the solvent molecules. These interactions dictate the thermodynamic properties, solvation structure, and the extent of ion pairing within the system.

Thermodynamic and Entropic Effects of Potassium Binding

The binding of a potassium ion to the N,N-dimethyl-beta-alaninate anion is an electrostatically driven process influenced by thermodynamic and entropic factors. In related systems involving potassium ions and aliphatic amino acids, the binding process is characterized by a significant release of energy. nih.gov The primary interaction occurs between the positively charged potassium ion and the negatively charged carboxylate group of the alaninate (B8444949) derivative.

Computational studies on similar molecules indicate that the potassium ion typically coordinates with the carbonyl oxygen atoms of the carboxylate group. nih.gov The strength of this bond is influenced by the polarizability of the amino acid anion. nih.gov The chelation effect, where the potassium ion may also interact with the nitrogen atom of the amino group, can further stabilize the complex, although the presence of two methyl groups on the nitrogen in N,N-dimethyl-beta-alaninate may sterically hinder this secondary interaction to some extent.

Table 1: Representative Bond Dissociation Energies of Potassium Ion with Aliphatic Amino Acids

| Amino Acid | Experimental Bond Dissociation Energy (kJ/mol) |

| Glycine | 103.4 ± 4.5 |

| Alanine | 108.9 ± 5.0 |

| Valine | 114.8 ± 5.4 |

| Leucine | 118.0 ± 5.8 |

| Isoleucine | 117.7 ± 5.8 |

Note: This data is for unsubstituted amino acids and serves as an illustrative baseline for the interaction strength. The presence of N,N-dimethyl groups on the beta-alanine (B559535) structure would modify these values. nih.gov

Solvation Behavior in Aqueous and Non-Aqueous Systems

In aqueous solutions, the solvation of this compound is dominated by the strong ion-dipole interactions between the ions and water molecules. The potassium cation is surrounded by a hydration shell of water molecules, with the oxygen atoms of water oriented towards the positive charge of the K⁺ ion. The N,N-dimethyl-beta-alaninate anion is also hydrated, with water molecules forming hydrogen bonds with the oxygen atoms of the carboxylate group.

In non-aqueous solvents, the solvation behavior can differ significantly. In polar aprotic solvents like dimethylformamide (DMF), the solvent molecules can effectively solvate the potassium cation. However, the solvation of the anion might be weaker compared to in protic solvents. In mixed solvent systems, such as methanol-water mixtures, preferential solvation can occur. researchgate.net Studies on similar potassium salts in such mixtures have shown that the potassium ion is often preferentially solvated by water molecules. researchgate.net The composition of the solvent mixture can thus have a significant impact on the solubility and reactivity of the salt. ubbcluj.ro

The nature of the solvent also influences the structure of the solvated ions. The bulky N,N-dimethyl groups on the alaninate anion will create a region of lower polarity, which can affect the local solvent structure around the anion.

Mechanisms of Ion-Pair Formation (e.g., Solvent-Separated vs. Contact Ion-Pairs)

In solution, potassium and N,N-dimethyl-beta-alaninate ions can exist as free, fully solvated ions or as associated ion pairs. The formation of ion pairs is an equilibrium process that is highly dependent on the solvent's dielectric constant and the concentration of the salt.

Two primary types of ion pairs are generally considered:

Contact Ion-Pairs (CIPs): In this form, the potassium cation and the N,N-dimethyl-beta-alaninate anion are in direct contact, with no solvent molecules interspersed between them. This arrangement is favored in solvents with low dielectric constants and at higher salt concentrations.

Solvent-Separated Ion-Pairs (SSIPs): In this configuration, one or more solvent molecules are located between the cation and the anion. These can be further classified as solvent-shared ion pairs, where a single solvent molecule is shared between the solvation shells of the two ions. SSIPs are more prevalent in solvents with high dielectric constants, such as water. pnnl.gov

The equilibrium between CIPs and SSIPs is dynamic and can be influenced by temperature and the presence of other solutes. pnnl.gov Spectroscopic techniques, such as Raman spectroscopy, can sometimes be used to distinguish between different forms of ion pairing by observing shifts in the vibrational frequencies of the anion or solvent molecules upon ion association. researchgate.net The transition between these states involves the rearrangement of solvent molecules, which can be a rate-determining step in certain reactions. pnnl.gov

Electrostriction Phenomena in Solutions

Electrostriction refers to the contraction of a solvent's volume in the presence of an electric field, such as that generated by dissolved ions. When this compound is dissolved in a solvent, the strong electric fields around the K⁺ and N,N-dimethyl-beta-alaninate⁻ ions cause the surrounding solvent molecules to become more ordered and densely packed than in the bulk solvent. This leads to a net decrease in the total volume of the solution compared to the sum of the volumes of the pure solvent and the solid salt.

Coordination Chemistry of Potassium N,n Dimethyl Beta Alaninate

Ligand Properties of N,N-dimethyl-beta-alaninate

The N,N-dimethyl-beta-alaninate anion, derived from the deprotonation of N,N-dimethyl-beta-alanine, possesses distinct characteristics that govern its behavior as a ligand in coordination complexes.

Similar to other amino acid anions, N,N-dimethyl-beta-alaninate is capable of acting as a bidentate ligand through its oxygen and nitrogen donor atoms. multiplexgroup.comwikipedia.org The carboxylate group provides a negatively charged oxygen atom, and the tertiary amino group contains a nitrogen atom with a lone pair of electrons, both of which can form coordinate bonds with a metal center. multiplexgroup.com This dual-donor functionality allows for the formation of stable chelate structures. The amino group in amino acid-derived ligands typically functions as a neutral donor moiety. nih.gov

The general mechanism of chelation by an amino acid involves the ligand approaching a metal ion, followed by the donation of electron pairs from the functional groups—specifically the amino and carboxyl groups—to form coordinate bonds. multiplexgroup.com

A common feature in the coordination of amino acids to metal ions is the formation of a five-membered chelate ring. wikipedia.orggoogle.com This ring is composed of the metal center, the alpha-amino nitrogen, the alpha-carbon, the carbonyl carbon, and the carboxylate oxygen (M-N-C-C-O). wikipedia.org In the case of N,N-dimethyl-beta-alaninate, a beta-amino acid, the additional methylene (B1212753) group between the carboxyl and amino groups leads to the formation of a slightly larger and potentially more flexible six-membered chelate ring. The formation of such heterocyclic ring structures is a fundamental requirement for an amino acid chelate to exist. kynutri.com Chelators with an N-C-C-O sequence are known to form five-membered ring motifs with various metal centers. nih.gov

Table 1: Comparison of Chelate Ring Sizes for Alpha- and Beta-Amino Acids

| Amino Acid Type | Typical Chelate Ring Size | Atoms in Ring |

| Alpha-Amino Acid | 5-membered | M-N-Cα-C-O |

| Beta-Amino Acid | 6-membered | M-N-Cβ-Cα-C-O |

This table illustrates the difference in the chelate ring structure formed by alpha- and beta-amino acids upon coordination to a metal (M).

The presence of additional donor atoms in the side chains of amino acids can lead to more diverse and versatile coordination modes. wikipedia.org For N,N-dimethyl-beta-alaninate, the N,N-dimethylamino group itself is a key part of the ligand's backbone structure. The tertiary amine nitrogen atom participates in the primary (O,N) chelation. The versatility in coordination can be influenced by the nature of the metal ion and the steric and electronic properties of the ligand. While simple amino acids often act as bidentate ligands, those with coordinating substituents can function as tridentate ligands. wikipedia.org The N,N-dimethylamino group is a known versatile ligand in coordination chemistry. nih.gov

Potassium Ion Specific Interactions

The interaction of potassium ions (K+) with ligands is primarily electrostatic in nature. As a hard cation, potassium preferentially interacts with hard donor atoms like oxygen.

The carboxylate group of the N,N-dimethyl-beta-alaninate anion offers two oxygen atoms for coordination to the potassium ion. This can result in either a monodentate or a bidentate binding mode. researchgate.netresearchgate.net

Monodentate Coordination: The potassium ion binds to only one of the carboxylate oxygen atoms. vaia.com

Bidentate Coordination: The potassium ion interacts with both oxygen atoms of the carboxylate group, forming a four-membered chelate ring. purdue.edu

In the solid state or in solution, the potassium ion will coordinate with the carboxylate oxygen atoms. The coordination number of K+ in aqueous solution is typically around 6.2. nih.gov In a complex with N,N-dimethyl-beta-alaninate, the potassium ion would likely be coordinated to the carboxylate oxygens of one or more alaninate (B8444949) ligands, as well as potentially to water molecules if present. The carbonyl oxygen atoms lining the pores of potassium channels play a crucial role in coordinating K+ ions, mimicking the waters of hydration. nih.gov This highlights the strong affinity of potassium for oxygen-containing ligands.

Table 2: Potential Coordination Environment of Potassium in a Complex

| Coordinated Species | Potential Role | Donor Atom(s) |

| N,N-dimethyl-beta-alaninate | Primary Ligand | Carboxylate Oxygen(s), Amino Nitrogen |

| Water | Solvent Ligand | Oxygen |

This table outlines the likely coordinating species and their donor atoms in a potassium N,N-dimethyl-beta-alaninate complex.

Influence on Coordination Number of Central Metal Atoms

Future experimental studies would need to investigate how the N,N-dimethyl-beta-alaninate ligand, with its potential coordination sites (the carboxylate oxygen atoms and the tertiary amine nitrogen), interacts with various central metal atoms. The steric bulk of the two methyl groups on the nitrogen atom, compared to an unsubstituted β-alanine, could play a significant role in determining the number of ligands that can coordinate to a metal center, thereby influencing its coordination number.

Complex Formation and Supramolecular Structures

Synthesis and Characterization of Coordination Polymers

The synthesis of coordination polymers involving this compound would be a novel area of research. Scientists would need to explore different synthetic conditions to encourage the formation of one-, two-, or three-dimensional polymeric networks. Characterization of any resulting polymers using techniques such as single-crystal X-ray diffraction would be crucial to determine their precise structure and the bridging modes of the N,N-dimethyl-beta-alaninate ligand.

Application in Peptide Synthesis Through Coordination Complexes

The potential application of this compound in peptide synthesis via coordination complexes is an intriguing but currently unexplored field. Research in this area would involve designing and synthesizing metal complexes of N,N-dimethyl-beta-alaninate and then evaluating their efficacy as catalysts or protecting groups in the formation of peptide bonds.

Computational and Theoretical Chemistry Studies of Potassium N,n Dimethyl Beta Alaninate

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation, offering deep insights into the electronic properties of molecules.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. iaea.org It is particularly effective for calculating the properties of molecules and solids. iaea.org DFT calculations rest on the principle that the ground-state energy of a system is a unique functional of the electron density distribution. iaea.org This approach is widely used to analyze electronic properties, predict molecular geometries, and understand reaction mechanisms.

For a compound like Potassium N,N-dimethyl-beta-alaninate, DFT would be used to model the electronic distribution and the nature of the ionic bond between the potassium cation (K⁺) and the N,N-dimethyl-beta-alaninate anion. By analyzing the charge density distribution, researchers can understand the partial charge transfer from the potassium cation to the carboxylate group of the anion, which is characteristic of an ionic bond. irost.ir Functionals such as the Generalized Gradient Approximation (GGA) and hybrid functionals like B3LYP are commonly employed to achieve a balance between computational cost and accuracy. iaea.orgresearchgate.net DFT calculations can also yield valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity.

Table 1: Example DFT Calculation Parameters for a Molecular System

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | TZ2P (double-zeta polarized) | To describe the molecular orbitals. iaea.org |

| Convergence Criterion | 10⁻⁵ eV | Energy threshold for self-consistent field (SCF) convergence. mdpi.com |

| Force Criterion | 0.02 eV/Å | Force threshold for geometry optimization convergence. mdpi.com |

Beyond DFT, other quantum mechanical methods are available, broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), aim to solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. peerj.com MP2 and especially CCSD(T) are considered high-accuracy methods and often serve as benchmarks for other computational techniques. peerj.com However, their high computational cost can limit their application to smaller molecular systems.

Semi-Empirical Methods: Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and RM1 (Recife Model 1) are based on the Hartree-Fock formalism but incorporate empirical parameters derived from experimental data to simplify calculations. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecules. However, this speed comes at the cost of accuracy. Studies comparing these methods have shown that AM1 and PM3 can have mean absolute errors in reaction energy calculations that are significantly higher than those from DFT or MP2. peerj.com For instance, the PM3 method is a reparametrization of AM1, using a different strategy to correct core-core repulsion. nih.gov

A crucial first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization . Starting from an initial guess of the structure, the calculation algorithm systematically adjusts the atomic coordinates to find the configuration with the lowest possible energy. nih.gov

Once a stationary point on the potential energy surface is found, a vibrational frequency analysis is performed. q-chem.com This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov The results of this analysis serve two main purposes:

Characterization of Stationary Points: If all calculated vibrational frequencies are real (positive), the optimized geometry corresponds to a true energy minimum (a stable structure). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point. readthedocs.io

Prediction of Infrared Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, twisting). These frequencies and their intensities can be used to simulate the molecule's infrared (IR) spectrum, which is invaluable for identifying functional groups and comparing with experimental data. q-chem.com

Table 2: Hypothetical Optimized Geometric Parameters for N,N-dimethyl-beta-alaninate Anion

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-O | 1.27 Å |

| Bond Angle | O-C-O | 126.5° |

| Dihedral Angle | N-C-C-C | 178.2° |

Table 3: Example Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~2950 | C-H stretch | Symmetric/Asymmetric stretching of methyl groups |

| ~1600 | C=O stretch | Asymmetric stretching of the carboxylate group |

| ~1410 | C-O stretch | Symmetric stretching of the carboxylate group |

| ~1250 | C-N stretch | Stretching of the carbon-nitrogen bond |

Molecular Dynamics and Simulation

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

For a flexible molecule like the N,N-dimethyl-beta-alaninate anion, numerous spatial arrangements, or conformations, are possible due to the rotation around single bonds. Conformational analysis aims to identify the different stable conformations and understand the energy barriers between them. MD simulations are a powerful tool for this purpose. nih.gov

By simulating the molecule's movement at a given temperature, an MD trajectory can sample a wide range of conformations. nih.gov This data allows for the mapping of the potential energy surface (PES) , which is a landscape that relates the molecule's potential energy to its geometric parameters. Identifying the low-energy valleys on the PES corresponds to finding the most stable or populated conformations. This analysis is critical for understanding how the molecule's shape influences its interactions and properties. nih.gov In some cases, the simulation can reveal how a molecule might select a specific conformation to facilitate binding or a reaction. nih.gov

MD simulations are exceptionally well-suited for modeling the complex interactions between ions and amino acids in a solution or biological environment. nih.gov For this compound, simulations would model the K⁺ ion and the alaninate (B8444949) anion surrounded by solvent molecules (typically water).

These simulations can provide detailed insights into:

Solvation Shells: How water molecules arrange themselves around the K⁺ ion and the charged carboxylate (COO⁻) and ammonium-like (N⁺(CH₃)₂) groups of the anion.

Ion Pairing: The distance, orientation, and stability of the K⁺ ion relative to the carboxylate group.

Interaction Energies: The simulations can quantify the electrostatic and van der Waals forces that govern the interaction between the potassium ion and the functional groups of the amino acid derivative. This is crucial for understanding the stability of the ion pair in different environments. nih.gov

Table 4: Hypothetical Interaction Energies in a Solvated System

| Interacting Pair | Average Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| K⁺ --- O (carboxylate) | 2.7 | -85.5 |

| K⁺ --- Water (1st shell) | 2.8 | -25.1 |

| N⁺(CH₃)₂ --- Water (1st shell) | 4.2 | -15.8 |

Chemoinformatics and In Silico Prediction

The computational and theoretical study of this compound, while not extensively documented in publicly available literature, can be contextualized through the analysis of its constituent anion, N,N-dimethyl-beta-alaninate, and related chemical structures. Chemoinformatic and in silico methods provide powerful tools to predict and understand the behavior of such compounds, offering insights where experimental data is sparse.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties by systematically modifying their chemical structure. For this compound, specific SAR investigations are not widely reported. However, the structural motif of N,N-dimethyl-beta-alanine has appeared in broader chemical contexts, suggesting its potential as a building block in the design of new molecules.

For instance, the N,N-dimethyl-beta-alanine side chain has been incorporated into piperazine (B1678402) derivatives, which are a class of compounds known for a wide range of biological activities. researchgate.net While the specific contribution of the N,N-dimethyl-beta-alanine moiety to the activity of these larger molecules is not detailed, its inclusion points to its utility as a modulator of physicochemical properties such as polarity, basicity, and steric profile.

A hypothetical SAR study on a series of related alaninates might explore how modifications to the N-alkyl groups and the length of the carbon backbone affect a particular biological or chemical activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Variables for Alaninate Derivatives

| Structural Position | Variable Group | Potential Impact on Activity |

| N-terminus | Methyl, Ethyl, Propyl, etc. | Steric hindrance, lipophilicity, basicity |

| Amine Substitution | Dimethyl, Diethyl, Cyclic | Conformation, steric bulk, pKa |

| Carbon Backbone | Alpha- vs. Beta-alanine (B559535) | Chelation geometry, flexibility |

| Counter-ion | Potassium, Sodium, Lithium | Solubility, crystal lattice energy |

Such studies are crucial for optimizing molecules for specific applications, whether in pharmacology or materials science.

In Silico Assessment of Chemical Behavior and Properties

In silico methods, which employ computational calculations to predict molecular properties and behavior, offer a powerful lens through which to understand this compound. Although detailed computational studies on this specific salt are limited, theoretical investigations have been conducted on the N,N-dimethyl-beta-alanine anion, particularly in the context of its function as a ligand in catalysis.

Research has shown that N,N-dimethyl-beta-alanine can act as an efficient phosphine-free ligand in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.net Theoretical studies have been performed to understand why it is a more effective ligand than the structurally similar N,N-dimethylglycine in these reactions. researchgate.net These computational investigations suggest that N,N-dimethyl-beta-alanine facilitates a faster rate of oxidative addition of aryl halides to the palladium catalyst, a critical step in the catalytic cycle. researchgate.net

The key differences highlighted by these theoretical models likely relate to the chelation properties of the ligands. The beta-alanine backbone of N,N-dimethyl-beta-alanine allows for the formation of a stable six-membered ring when it coordinates to a metal center, whereas N,N-dimethylglycine forms a five-membered ring. The differing ring strain and conformational flexibility of these chelates can significantly impact the electronic properties and reactivity of the palladium catalyst.

Table 2: Summary of Theoretical Study Findings on N,N-dimethyl-beta-alanine as a Ligand

| Ligand | Chelate Ring Size | Catalytic Reaction | Key Theoretical Finding |

| N,N-dimethyl-beta-alanine | 6-membered | Heck Reaction | Leads to faster oxidative addition to Palladium (Pd) |

| N,N-dimethylglycine | 5-membered | Heck Reaction | Slower oxidative addition compared to its counterpart |

These in silico assessments are invaluable for rational catalyst design, allowing for the pre-screening of ligands to identify those with the most promising electronic and steric properties for a given chemical transformation.

Machine Learning Approaches in Chemical Research

Machine learning (ML) is increasingly being used to predict the properties and activities of chemical compounds, leveraging large datasets to build predictive models. While no specific machine learning models for this compound have been published, the application of ML to similar classes of compounds, such as other amino acid derivatives and surfactants, demonstrates the potential of this approach.

For example, Quantitative Structure-Property Relationship (QSPR) models have been developed for anionic gemini (B1671429) surfactants, including N-acyl-beta-alaninates, using machine learning algorithms like Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Artificial Neural Networks (ANN). researchgate.net These models successfully predict physical properties such as the critical micelle concentration based on a set of calculated molecular descriptors. researchgate.net

A hypothetical machine learning workflow to predict a property of this compound (e.g., its solubility in a given solvent or its catalytic efficiency) would involve several key steps. This process would begin with data collection and featurization, where molecular descriptors are calculated for a range of similar compounds. An appropriate ML model would then be trained on this dataset and subsequently validated to ensure its predictive accuracy.

Table 3: Conceptual Machine Learning Workflow for Property Prediction

| Step | Description | Example for this compound |

| 1. Data Curation | Gather experimental data for a set of related alaninate salts. | Collect solubility data for various N-alkylated alaninates. |

| 2. Featurization | Calculate molecular descriptors (e.g., topological, electronic, steric). | Molecular weight, logP, polar surface area, dipole moment. |

| 3. Model Training | Train an ML algorithm (e.g., Random Forest, Support Vector Machine) on the dataset. | The algorithm learns the relationship between descriptors and solubility. |

| 4. Model Validation | Test the model's predictive power on an unseen subset of the data. | Compare predicted solubility against experimental values. |

| 5. Prediction | Use the validated model to predict the property of the target compound. | Predict the solubility of this compound. |

The application of such in silico and machine learning techniques holds significant promise for accelerating the discovery and optimization of chemical compounds like this compound for various scientific and industrial applications.

Advanced Analytical Characterization Techniques in Research on Potassium N,n Dimethyl Beta Alaninate

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and properties of Potassium N,N-dimethyl-beta-alaninate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HETCOR, HSQC) NMR experiments provides an unambiguous assignment of all proton and carbon atoms. nih.govpreprints.org

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show three distinct signals: a singlet for the six equivalent protons of the two methyl (CH₃) groups attached to the nitrogen, and two triplets for the protons on the α- and β-carbons of the alaninate (B8444949) backbone. The integration of these signals would correspond to a 6:2:2 ratio.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. hmdb.ca The spectrum for this compound would be expected to display four distinct signals: one for the methyl carbons, one for the α-carbon, one for the β-carbon, and one for the carboxylate (COO⁻) carbon. hmdb.ca The chemical shift of the carboxylate carbon is particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-dimethyl-beta-alaninate Anion Predicted values are based on standard functional group ranges and data from similar structures like beta-alanine (B559535). hmdb.ca

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

| N-(CH₃)₂ | ~2.2 - 2.5 | ~45 | Singlet |

| α-CH₂ | ~2.4 - 2.7 | ~35 | Triplet |

| β-CH₂ | ~2.8 - 3.1 | ~50 | Triplet |

| COO⁻ | N/A | ~175 - 180 | N/A |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemrxiv.org For this compound, FTIR is particularly useful for confirming the presence of the carboxylate group and studying the ionic interaction with the potassium cation. researchgate.net

The IR spectrum of this compound is dominated by characteristic absorptions:

Carboxylate (COO⁻) Stretch: The most prominent feature is the set of strong absorption bands corresponding to the asymmetric (~1550-1620 cm⁻¹) and symmetric (~1380-1450 cm⁻¹) stretching vibrations of the carboxylate anion. The positions of these bands are distinct from the C=O stretch of a carboxylic acid (~1700-1730 cm⁻¹), confirming the salt structure. libretexts.org

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. libretexts.org

C-N Stretch: A medium intensity band for the C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Furthermore, FTIR can be employed for solvation studies. The precise frequency of the carboxylate absorption bands can be sensitive to the local environment, including the nature of the cation (K⁺) and the presence of solvent molecules (e.g., water). Changes in these band positions can provide insights into the strength and nature of the ion pairing and solvation shell around the carboxylate group. mpg.de

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1620 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1380 - 1450 | Strong |

| Alkane C-H | Stretch | 2850 - 3000 | Medium |

| Methylene C-H | Bend (Scissoring) | ~1465 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for confirming the molecular weight of a compound and can be used for structural elucidation and spatial analysis. For a non-volatile salt like this compound, "soft" ionization techniques are required.

Molecular Identification: Techniques like Electrospray Ionization (ESI-MS) are ideal for analyzing this compound. In negative ion mode, ESI-MS would detect the N,N-dimethyl-beta-alaninate anion, confirming its molecular weight. In positive ion mode, it could detect the potassium cation or clusters such as [(Molecule) + K]⁺.

Mass Spectrometry Imaging (MSI): Advanced MSI techniques allow for the visualization of the spatial distribution of molecules directly in tissue or on surfaces. metwarebio.com

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization): In a research context, if the compound were applied to a biological sample, MALDI imaging could map its location with high spatial resolution after co-crystallization with a matrix. nih.gov

DESI-MS (Desorption Electrospray Ionization): As an ambient ionization method, DESI-MS could be used to detect the compound on a surface without sample preparation, making it suitable for rapid screening or in-situ analysis. nih.gov

SIMS (Secondary Ion Mass Spectrometry): Offering the highest spatial resolution, SIMS could be used to investigate the subcellular distribution of the compound in fundamental biological studies. metwarebio.com

Chromatographic and Separation Techniques

Chromatography is essential for separating this compound from impurities or other components in a mixture. This separation is a prerequisite for accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity and concentration of non-volatile compounds like this compound. nih.gov A validated HPLC method provides reliable and reproducible quantitative data. nih.gov

Methodology: Due to the polar and ionic nature of the compound, a standard reversed-phase C18 column may not provide adequate retention. Therefore, alternative chromatographic modes are often employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is effective for retaining and separating highly polar analytes.

Ion-Pair Chromatography: A reversed-phase column is used, but an ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, enhancing its retention.

Detection: A variety of detectors can be used, including UV detectors (if the molecule has a chromophore or is derivatized), Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or a mass spectrometer (LC-MS) for ultimate specificity and sensitivity. researchgate.net

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by running known concentrations of a reference standard. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. mdpi.com Method validation typically involves assessing parameters like accuracy, precision, linearity, and recovery to ensure the data is reliable. nih.gov

Table 3: Example Parameters for a Hypothetical HPLC Purity Assay

| Parameter | Example Specification |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | Acetonitrile / Ammonium Acetate (B1210297) Buffer |

| Flow Rate | 0.3 mL/min |

| Detector | ELSD or LC-MS/MS |

| Purity Specification | ≥ 99.0% |

| Impurity Threshold | Reportable: ≥ 0.05%, Identifiable: ≥ 0.10% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov this compound is a non-volatile salt and therefore cannot be analyzed directly by GC-MS. However, the technique is highly relevant in two specific scenarios:

Analysis of Volatile Impurities or Degradation Products: GC-MS can be used to screen for any volatile organic compounds that may be present as impurities from the synthesis process or that form as a result of thermal degradation.

Analysis via Derivatization: To make the compound suitable for GC analysis, a chemical derivatization step is required to convert it into a volatile and thermally stable derivative. A common approach is esterification of the carboxylate group (e.g., to form the methyl or ethyl ester). This derivatized analyte can then be readily separated and identified by GC-MS, providing a highly sensitive and specific method for its detection. researchgate.net

The resulting mass spectrum of the derivatized compound would show a clear molecular ion and a characteristic fragmentation pattern that could be used for unambiguous identification.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) stands out as a powerful technique for the separation and analysis of ionic species like this compound. Its high efficiency, minimal sample consumption, and rapid analysis times make it suitable for various research applications. nih.gov The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field.

In the context of N,N-dimethyl-beta-alanine and its potassium salt, CE methods, particularly Capillary Zone Electrophoresis (CZE), would be employed. The separation mechanism relies on the charge-to-size ratio of the analyte. For instance, in the analysis of aminoalkanol derivatives, a 50 mM phosphate (B84403) buffer at a pH of 2.5 has been successfully used to achieve separation within 8 minutes. nih.gov The use of N,N-dimethylformamide as a solvent in CE has also been explored, which can be advantageous for certain analytes. nih.gov The pH of the background electrolyte is a critical parameter, as it influences the charge of the analyte and the electroosmotic flow (EOF). nih.gov

For detection, UV absorbance is a common method. In related studies, detection limits in the nanogram per milliliter (ng/mL) range have been achieved, demonstrating the sensitivity of the technique. nih.gov The combination of CE with mass spectrometry (CE-MS) can provide even more detailed information, yielding data on migration times, mass-to-charge ratios, and ion intensities. nih.gov

Table 1: Illustrative Capillary Electrophoresis Parameters for Amino Acid Derivative Analysis

| Parameter | Value/Condition | Source |

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Fused-silica, 50 μm diameter | mdpi.com |

| Background Electrolyte | 50 mM Phosphate Buffer | nih.gov |

| pH | 2.5 | nih.gov |

| Voltage | Variable, dependent on specific analysis | mdpi.com |

| Detection | UV Absorbance at 200 nm | nih.gov |

| Analysis Time | < 8 minutes | nih.gov |

Electrochemical and Other Advanced Techniques

Voltammetric Techniques for Redox Potential Determination

Voltammetric techniques are crucial for investigating the redox properties of electroactive species. While N,N-dimethyl-beta-alaninate itself is not inherently redox-active in the typical potential window, its electrochemical behavior can be studied, particularly in the context of specific reactions or modifications. Electrochemical methods are noted for their low cost and potential for miniaturization. researchgate.net

The anodic decarboxylation of related N-acylamino malonic acid derivatives has been studied using electrochemical methods, generating transient N-acetyliminium species. acs.org Such studies provide insight into the oxidative potential of related structures. The determination of redox potential would involve techniques like cyclic voltammetry (CV), where the potential is swept across a range and the resulting current is measured. This would identify any oxidation or reduction peaks, providing information on the electrochemical stability and potential reactivity of the compound at an electrode surface.

Constant Current Electrolysis and Constant Potential Electrolysis

Constant Current Electrolysis (potentiostatic electrolysis) and Constant Potential Electrolysis (galvanostatic electrolysis) are preparative electrochemical techniques used for synthesis or degradation studies. These methods have been applied to the oxidative decarboxylation of malonic acid derivatives to synthesize new amino acid derivatives. acs.org

In a typical setup for constant current electrolysis, a steady current is applied across an electrochemical cell, often an undivided cell, to drive a specific reaction. acs.org This method has been used for the decarboxylation-intramolecular etherification of N-acetyl malonic acid monoesters. acs.org Constant potential electrolysis, conversely, maintains a fixed potential at the working electrode to ensure selectivity for a particular redox reaction. These techniques could be applied to this compound to investigate its electrochemical degradation pathways or to drive specific synthetic transformations.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, which exists as a solid salt, powder XRD (PXRD) would be used to confirm its phase purity and identify its crystal structure. The technique involves directing X-rays at a sample and measuring the scattering pattern, which is unique to a specific crystalline arrangement.

In studies of related compounds, such as β-alanine, XRD analysis has been used to confirm the material's purity by matching the obtained diffractogram to standard patterns in databases like the PDF-ICDD database. nih.gov The analysis of L-Alanine Potassium Chloride has shown it crystallizes in an orthorhombic system. researchgate.net For novel crystalline materials where a standard pattern is unavailable, the structure can be solved ab initio from powder diffraction data. nih.govmdpi.com XRD can also track changes in the crystalline structure due to external factors like temperature or radiation, revealing that the crystalline patterns of β-alanine are preserved after gamma irradiation. nih.gov

Table 2: Example XRD Data for a Related Potassium-Containing Organic Salt

| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Source |

| L-Alanine Potassium Chloride | Orthorhombic | P212121 | Not specified | researchgate.net |

| Potassium Titanate (K₂Ti₆O₁₃) | Not specified | Not specified | 11.2, 23.9, 29.8, 33.1, 43.1, 47.5 | researchgate.net |

| Potassium-intercalated 2,7-DMN | Monoclinic | P2₁/c | 8.9°, 17.6°, 19.6°, 28.5° | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Derivatives and Polymers

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is widely used to study the thermal stability and decomposition behavior of materials, including polymers derived from or incorporating the N,N-dimethyl-beta-alaninate moiety. nih.govyoutube.com

A typical TGA experiment involves heating a small amount of the sample on a high-precision balance at a constant rate. youtube.com The resulting TGA curve plots the percentage of weight loss against temperature. For polymers, this can reveal the onset temperature of degradation, the temperatures of different decomposition stages, and the amount of residual mass. mdpi.com For example, studies on β-alanine have shown a two-stage weight loss with an onset at 196°C. gre.ac.uk The kinetics of thermal degradation can also be determined by performing the analysis at multiple heating rates. mdpi.com TGA is essential for understanding the thermal limits of polymers that might be synthesized using this compound as a monomer or precursor.

Table 3: Thermal Decomposition Data for β-Alanine

| Heating Rate | Onset Temperature | Weight Loss Stage 1 | Weight Loss Stage 2 | Total Mass Loss | Source |

| 2°C/min | 196°C | 46.04% | 45.79% | 91.83% | gre.ac.uk |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, excelling at (ultra-)trace multi-elemental and isotopic analysis. springernature.com It combines a high-temperature inductively coupled plasma source to ionize the sample with a mass spectrometer to separate and quantify the ions. nih.gov

For this compound, ICP-MS is the ideal method for accurately quantifying the potassium content, ensuring the correct stoichiometry of the salt. google.com It can also be used to detect any trace metallic impurities. The analysis of potassium by ICP-MS can sometimes be affected by isobaric interference from argon hydrides (ArH+), but techniques such as using cool plasma conditions or a collision/reaction cell can mitigate this issue. rsc.org Studies have demonstrated the successful use of ICP-MS to measure potassium levels in complex matrices, including parenteral nutrition bags containing amino acids, with no significant interference observed for potassium measurement. researchgate.net The technique offers high precision, with reported precision for potassium isotope analysis better than 0.08‰. rsc.org

Table 4: ICP-MS Operating Parameters for Potassium Analysis

| Parameter | Setting | Purpose/Note | Source |

| RF Power | ~600 W (Cool Plasma) | To suppress the formation of ArH+ interference. | rsc.org |

| Sample Introduction | Pneumatic nebulizer or microdroplet generator | To introduce the liquid sample into the plasma. | rsc.orgresearchgate.net |

| Mass Analyzer | Quadrupole or Multi-collector | Quadrupole for routine quantification; Multi-collector for high-precision isotope ratios. | springernature.com |

| Detection Mode | Pulse counting | For quantifying ion signals. | nih.gov |

Applications in Chemical Synthesis and Industrial Processes

Role in Synthetic Organic Chemistry

The N,N-dimethyl-beta-alaninate structure is a valuable tool in synthetic organic chemistry, where it functions not as a direct physical component of the final structure, but as a crucial facilitator in the construction of complex molecular frameworks.

The alaninate (B8444949) derivative plays a pivotal role in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) bonds, the backbone of complex organic molecules. Its utility is particularly notable in the Heck reaction. N,N-dimethyl-beta-alanine has been identified as a highly effective and inexpensive phosphine-free ligand for the palladium-catalyzed Heck reaction, successfully applied to a variety of aryl bromides, iodides, and activated chlorides. nih.gov This facilitates the synthesis of substituted olefins, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Similarly, a novel palladium salt, Pd(N,N-dimethyl-beta-alaninate)₂, has been synthesized and demonstrated as a high-turnover-number catalyst for the Suzuki reaction. researchgate.net The Suzuki reaction is one of the most important methods for forming C-C bonds between aryl and vinyl halides and boronic acids. The use of this specific palladium alaninate complex allows for the efficient synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science, under mild and simple reaction conditions. researchgate.net

Table 1: Performance of N,N-dimethyl-beta-alanine as a Ligand in the Pd-Catalyzed Heck Reaction This interactive table summarizes the yield of the Heck reaction between different aryl halides and styrene, showcasing the effectiveness of the ligand.

| Aryl Halide | Product Yield (%) |

| 4-Bromoacetophenone | 99 |

| 4-Iodoacetophenone | 98 |

| 4-Chlorobenzonitrile | 95 |

| 1-Iodonaphthalene | 97 |

| 2-Bromopyridine | 92 |

Data sourced from research on N,N-dimethyl-beta-alanine as a ligand for the palladium-catalyzed Heck reaction. nih.gov

While not typically incorporated into the final molecular structure, the N,N-dimethyl-beta-alaninate ligand acts as a "building block" for the catalytic system itself. By coordinating to a metal center like palladium, it forms a novel catalytic entity with unique reactivity and stability. researchgate.net This allows chemists to assemble complex molecules that might be inaccessible using other catalytic systems. The development of this air- and moisture-stable, phosphine-free palladium catalyst is a key step in creating more practical and cost-effective synthetic routes. researchgate.net

Catalysis and Reaction Promotion

The influence of Potassium N,N-dimethyl-beta-alaninate extends to the promotion and catalysis of significant industrial reactions. The potassium cation and the alaninate ligand can exert distinct and sometimes synergistic effects on catalytic performance.

In homogeneous catalysis, as seen in the Heck and Suzuki reactions, the N,N-dimethyl-beta-alaninate ligand directly influences the catalytic activity by creating a highly efficient and stable palladium complex. nih.govresearchgate.net It serves as a superior alternative to more expensive and sensitive phosphine (B1218219) ligands. nih.gov

In heterogeneous catalysis, the potassium component is often the key influencer. Alkali metals like potassium are frequently used as promoters to modify catalyst supports and improve stability. mdpi.com The addition of potassium can enhance the basicity of a catalyst, which can be crucial for preventing side reactions and improving selectivity.

The role of potassium as a promoter is well-documented in several critical industrial processes. This compound can serve as an effective source for delivering this essential promoter to the catalyst surface.

Steam Reforming of Ethanol: In the production of hydrogen from bio-ethanol, potassium doping of cobalt-based or nickel-based catalysts has been shown to be highly beneficial. The addition of a potassium promoter to a Co/MnOx catalyst significantly improved its stability and its ability to cleave the C-C bond in ethanol. nih.gov This resulted in a ~25% enhancement in activity and a ~10% increase in selectivity towards hydrogen. nih.gov Potassium also helps by reducing the amount of carbon deposition on the catalyst, a common cause of deactivation. nih.govmdpi.com

Fischer-Tropsch Synthesis: This process converts synthesis gas (CO and H₂) into liquid hydrocarbons. Potassium is a well-established promoter for both iron and cobalt-based Fischer-Tropsch catalysts. On iron catalysts, potassium addition can increase the selectivity towards more valuable long-chain hydrocarbons and olefins while suppressing the formation of methane (B114726). researchgate.netresearchgate.net On cobalt catalysts, potassium doping has been found to sharply decrease methane formation. researchgate.net

Nitrogen Electroreduction: For the sustainable synthesis of ammonia (B1221849) from nitrogen and water under ambient conditions, a combination of bismuth nanocrystals and potassium cations has been shown to dramatically promote the reaction. mdpi.com The potassium cations play a crucial role by stabilizing key nitrogen-reduction intermediates and regulating the transfer of protons, which significantly increases the selectivity of the process. mdpi.com

Table 2: Effect of Potassium Promotion on Fischer-Tropsch Synthesis over a Co-based Catalyst This interactive table shows how adding potassium affects the product selectivity in Fischer-Tropsch synthesis.

| Catalyst | Methane (CH₄) Selectivity (%) | C₅+ Hydrocarbon Selectivity (%) |

| Unpromoted Co | 15.2 | 78.5 |

| 0.01K-Co | 10.1 | 84.1 |

| 0.02K-Co | 8.9 | 85.7 |

| 0.05K-Co | 7.5 | 87.3 |

Data adapted from research on potassium as a promoter in Co-based Fischer-Tropsch catalysis. researchgate.net

Dimethyl Carbonate (DMC) is considered a green chemical with wide applications. Its direct synthesis from CO₂ and methanol (B129727) is a key goal for carbon utilization. mdpi.com However, the reaction is limited by equilibrium. Catalytic systems are designed to overcome this limitation. Potassium salts, such as potassium carbonate (K₂CO₃), are commonly used as catalysts. mdpi.comumcs.pl Research indicates that K₂CO₃ does more than just catalyze the reaction; it also acts as a reactant. mdpi.com It reacts with methanol to form a methyl carbonate anion (CH₃OCOO⁻), which is an essential intermediate in the formation of DMC. mdpi.comumcs.pl This understanding of the dual role of the potassium compound is vital for designing more efficient catalytic systems for DMC synthesis. The use of a basic potassium salt like this compound could potentially follow a similar pathway, contributing to the reaction both as a base and as a source of a key reactive intermediate.

Table 3: One-Pot Synthesis of Dimethyl Carbonate (DMC) - Effect of Reaction Time This interactive table illustrates the yield of DMC over time using a bicomponent catalytic system including an alkali carbonate.

| Reaction Time (hours) | Propylene Oxide Conversion (%) | DMC Yield (%) |

| 2 | 89 | 29 |

| 3 | 99 | 34 |

| 6 | >99 | 64 |

| 8 | >99 | 64 |

Data sourced from research on the one-pot synthesis of DMC under low pressure.

Solvent and Absorption Media Research